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Compound of Interest

Compound Name: 3-(Dimethylamino)-4-methylphenol

Cat. No.: B091108 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physical

properties of 3-(dimethylamino)-4-methylphenol, a compound of interest in various research

and development applications. Due to the limited availability of direct experimental data for this

specific molecule, this document also outlines detailed, generalized experimental protocols for

the determination of key physicochemical parameters, namely solubility and pKa. Furthermore,

a plausible synthetic route for its preparation is described.

Core Physical Properties
The physical and chemical characteristics of 3-(dimethylamino)-4-methylphenol are

summarized below. It is important to note that while some properties have been experimentally

determined, others are based on computational predictions and should be verified through

empirical testing for critical applications.
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Property Value Source

Molecular Formula C₉H₁₃NO PubChem[1]

Molecular Weight 151.21 g/mol PubChem[1]

Appearance Red liquid with a phenolic odor CAMEO Chemicals[2]

Water Solubility Moderately soluble CAMEO Chemicals[2]

Predicted XlogP 2.1 PubChemLite[3]

Predicted pKa Not available

Reactivity

Reacts as a weak organic acid,

similar to other phenols.

Incompatible with strong

reducing agents.[1]

CAMEO Chemicals[2]

Note: A specific experimentally determined pKa value for 3-(dimethylamino)-4-methylphenol
is not readily available in the cited literature. Phenols typically exhibit pKa values in the range

of 8-11, with phenol itself having a pKa of approximately 9.88.[2] The presence of an electron-

donating dimethylamino group and a methyl group on the aromatic ring would be expected to

influence the acidity of the phenolic hydroxyl group.

Synthesis Pathway
A plausible and common method for the synthesis of aminomethylated phenols is the Mannich

reaction. This one-pot, three-component condensation reaction involves an amine, a non-

enolizable aldehyde (typically formaldehyde), and a compound with an acidic proton, such as a

phenol.

A likely synthetic route to 3-(dimethylamino)-4-methylphenol would involve the reaction of 4-

methylphenol (p-cresol) with formaldehyde and dimethylamine.
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Plausible synthesis of 3-(dimethylamino)-4-methylphenol via the Mannich reaction.

Experimental Protocols
The following sections detail generalized experimental procedures for determining the solubility

and pKa of phenolic compounds like 3-(dimethylamino)-4-methylphenol.

Determination of Aqueous and Solvent Solubility
Methodology: Shake-Flask Method

The shake-flask method is a standard technique for determining the solubility of a compound in

a given solvent.

Protocol:

Preparation: An excess amount of 3-(dimethylamino)-4-methylphenol is added to a known

volume of the solvent (e.g., water, ethanol, methanol, acetonitrile) in a sealed, temperature-

controlled vessel.

Equilibration: The mixture is agitated (e.g., using a shaker bath) at a constant temperature

for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between

the dissolved and undissolved solute.
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Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the

saturated solution from the excess solid.

Sampling and Analysis: A carefully measured aliquot of the clear, saturated supernatant is

withdrawn.

Quantification: The concentration of the dissolved compound in the aliquot is determined

using a suitable analytical technique, such as High-Performance Liquid Chromatography

(HPLC) or UV-Vis spectrophotometry, by comparing the response to a calibration curve

prepared with known concentrations of the compound.
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Workflow for the determination of solubility via the shake-flask method.

Determination of pKa
Methodology: Spectrophotometric pH Titration
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This method is well-suited for phenolic compounds as the phenolate ion and the neutral phenol

often exhibit different UV-Vis absorption spectra.

Protocol:

Solution Preparation: A stock solution of 3-(dimethylamino)-4-methylphenol is prepared in

a suitable solvent (e.g., a methanol-water mixture to ensure solubility across the pH range).

Buffer Preparation: A series of buffer solutions with known, precise pH values spanning the

expected pKa range are prepared.

Sample Preparation: An identical, small aliquot of the stock solution is added to a constant

volume of each buffer solution. A fully acidic solution (e.g., pH 1-2) and a fully basic solution

(e.g., pH 12-13) are also prepared to obtain the spectra of the fully protonated and

deprotonated species, respectively.

Spectrophotometric Measurement: The UV-Vis absorption spectrum of each solution is

recorded. The absorbances at a wavelength where the difference between the acidic and

basic forms is maximal are noted.

Data Analysis: The pKa is determined by plotting the pH versus the logarithm of the ratio of

the concentration of the deprotonated (A⁻) to the protonated (HA) form. This ratio can be

calculated from the absorbance values using the following equation:

log([A⁻]/[HA]) = log((A - AHA) / (AA⁻ - A))

where A is the absorbance at a given pH, AHA is the absorbance of the fully protonated form,

and AA⁻ is the absorbance of the fully deprotonated form. The pKa is the pH at which this

log ratio is zero.
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Workflow for pKa determination by spectrophotometric pH titration.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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